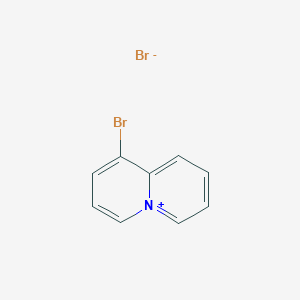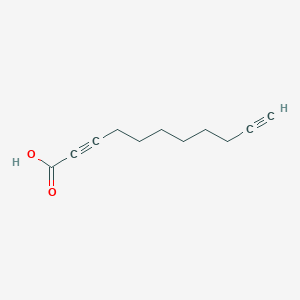
Undeca-2,10-diynoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Undeca-2,10-diynoic acid is a naturally occurring compound found in certain species of the Echinacea plant. It is an alkamide, a class of compounds known for their bioactive properties. This compound has garnered interest due to its potential therapeutic applications, particularly in the fields of immunology and anti-inflammatory treatments .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of undeca-2,10-diynoic acid typically involves organometallic coupling reactions. One common method is the coupling of terminal alkynes with alkyl halides in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound often involves the extraction from Echinacea species. The roots of Echinacea purpurea and Echinacea pallida are particularly rich in this compound. The extraction process includes Soxhlet extraction using n-hexane, followed by vacuum column chromatography and medium-pressure liquid chromatography (MPLC) for purification .
Analyse Des Réactions Chimiques
Types of Reactions
Undeca-2,10-diynoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions typically involve hydrogenation using palladium on carbon as a catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the terminal alkyne positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Alkanes and alkenes.
Substitution: Various substituted alkamides.
Applications De Recherche Scientifique
Undeca-2,10-diynoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex alkamides.
Biology: Studied for its role in modulating immune responses.
Medicine: Investigated for its anti-inflammatory and immunostimulatory properties.
Industry: Utilized in the formulation of herbal supplements and cosmetics
Mécanisme D'action
The mechanism of action of undeca-2,10-diynoic acid involves its interaction with various molecular targets and pathways:
Immunomodulation: It stimulates the immune system by activating macrophages and enhancing the production of cytokines.
Anti-inflammatory: It inhibits the production of pro-inflammatory mediators such as nitric oxide and prostaglandins through the suppression of the NF-κB pathway.
Comparaison Avec Des Composés Similaires
Undeca-2,10-diynoic acid can be compared with other similar alkamides:
- Deca-2E,4E,9-trienoic acid isobutylamide
- Deca-2E,4E-dienoic acid isobutylamide (pellitorine)
- Tetradeca-2E,4E-dien-8,10-diynoic acid isobutylamide (anacycline)
- Undeca-2E,4E-dien-8,10-diynoic acid isopentylamide
- Dodeca-2E,4E-dien acid 4-hydroxy-2-phenylethylamide
- Tetradeca-2E,4E,12Z-trien-8,10-diynoic acid isobutylamide
What sets this compound apart is its unique combination of immunomodulatory and anti-inflammatory properties, making it a valuable compound for therapeutic research .
Propriétés
Numéro CAS |
80220-89-9 |
|---|---|
Formule moléculaire |
C11H14O2 |
Poids moléculaire |
178.23 g/mol |
Nom IUPAC |
undeca-2,10-diynoic acid |
InChI |
InChI=1S/C11H14O2/c1-2-3-4-5-6-7-8-9-10-11(12)13/h1H,3-8H2,(H,12,13) |
Clé InChI |
MYJISINKYQMTGC-UHFFFAOYSA-N |
SMILES canonique |
C#CCCCCCCC#CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


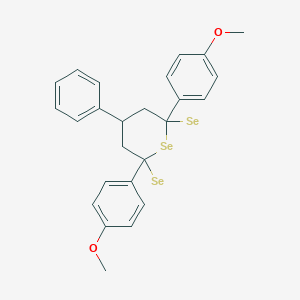
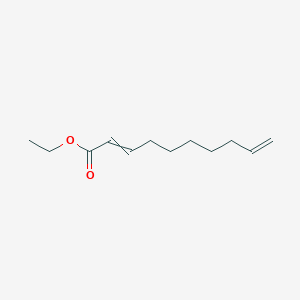
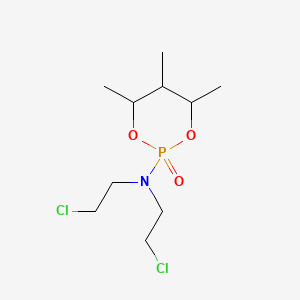
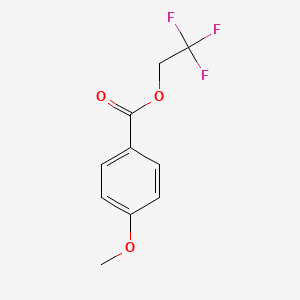
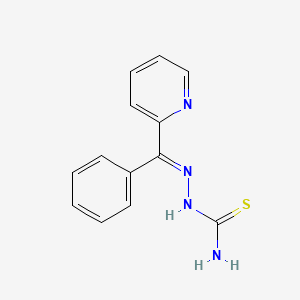
acetate](/img/structure/B14433018.png)
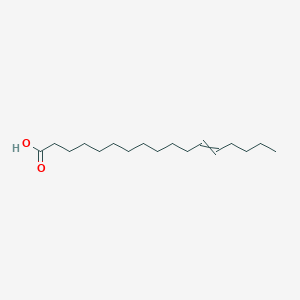
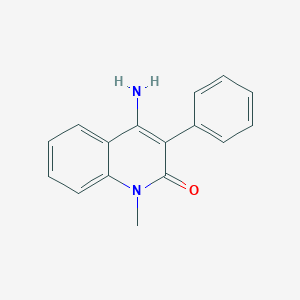
![[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]methylphosphonic acid](/img/structure/B14433037.png)
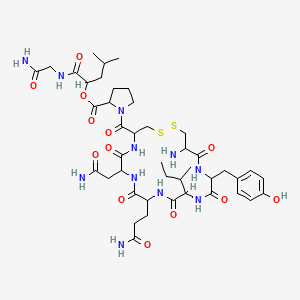
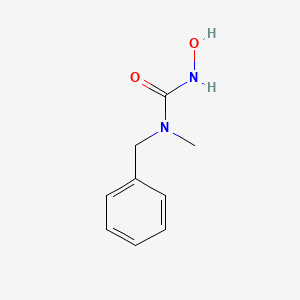
![N-[3-(Dimethylamino)propyl]octadec-2-enamide](/img/structure/B14433061.png)
![[4-(Trifluoromethyl)phenyl][2,4,6-tri(propan-2-yl)phenyl]methanone](/img/structure/B14433063.png)
